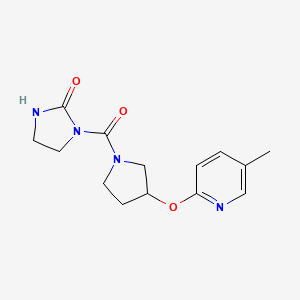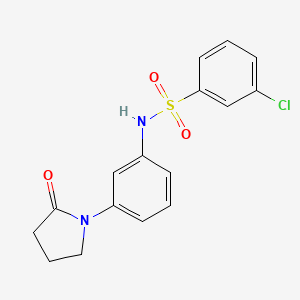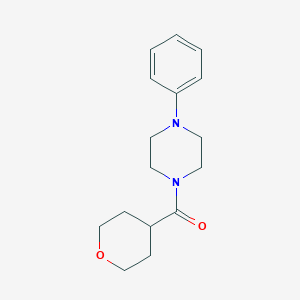![molecular formula C16H19ClN2O B2958433 (1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320954-37-6](/img/structure/B2958433.png)
(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide” belongs to a class of organic compounds known as azabicyclo octanes. These are organic compounds containing a bicyclic structure that is made up of an octane (eight carbon atoms) and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azabicyclo[3.2.1]octane core, which is a bicyclic structure with eight carbon atoms and one nitrogen atom . The specific substituents on this core (such as the 4-chlorobenzyl group and the carboxamide group) would further define the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorobenzyl group could participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxamide group could increase its polarity, and the bicyclic structure could influence its conformational stability .科学的研究の応用
Crystal Structure Analysis
Research has demonstrated the utility of related compounds in crystallography for understanding molecular structures and interactions. For instance, studies on similar azabicyclo octane derivatives have elucidated intra- and intermolecular hydrogen bonding, as well as structural distortions in complex ions, providing insights into the structural basis of molecular interactions (Wood, Brettell, & Lalancette, 2007).
Synthetic Chemistry
In synthetic chemistry, these compounds are pivotal in the development of novel synthetic routes and the creation of new molecular scaffolds. For example, azabicyclo[3.2.1]octane derivatives have been utilized in the synthesis of complex molecules, showcasing their role as versatile intermediates for the construction of diverse chemical entities (Kubyshkin et al., 2009).
Pharmacological Research
Pharmacological studies have explored the therapeutic potential of these compounds, particularly their receptor binding and activity modulation. Significant efforts have been directed towards understanding their roles as receptor antagonists, with implications for drug development in treating various conditions. Notably, some derivatives have shown potent antagonistic activity against serotonin-3 (5-HT3) receptors, indicating potential applications in managing conditions like emesis (Kawakita et al., 1992).
Molecular Probes and Imaging Agents
Another application area is the development of radiolabeled ligands for imaging studies, particularly in understanding receptor distributions and functions in biological systems. These compounds have been employed as alpha-7 nicotinic acetylcholine receptor ligands in PET and SPECT imaging, offering tools for non-invasive exploration of neurological pathways (Pomper et al., 2005).
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-8-14-6-7-15(9-11)19(14)16(20)18-10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSGMDEBQBKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-chlorophenoxy)acetyl]amino}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958351.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)


![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)



![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)
